1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone
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Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone is a member of triazoles.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone have been studied for their antimicrobial properties. For example, substituted 1,2,3-triazoles have been synthesized and screened for antimicrobial activity, showing promising results against various microbial strains (Holla et al., 2005).
Another study synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives, also finding significant antimicrobial activity (Yurttaş et al., 2020).
Anticancer Activity
Some derivatives of 1,2,4-triazole, including those with quinoline and triazole structures, have been investigated for their potential anticancer activity. A study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their efficacy against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some cases (Reddy et al., 2015).
Plant Growth Promotion
Some quinoline derivatives, including those with structures similar to the compound , have been evaluated for their effects on plant growth. One study synthesized novel quinolinyl chalcones and assessed their impact on the growth of various plants, such as Hibiscus, Mint, and Basil (Hassan et al., 2020).
Antituberculosis Activity
Derivatives of quinoline and triazole have been explored for their potential in treating tuberculosis. A particular study synthesized 3-heteroarylthioquinoline derivatives and conducted in vitro antituberculosis studies, identifying several compounds with significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H20N4OS/c1-23-19(16-9-3-2-4-10-16)21-22-20(23)26-14-18(25)24-13-7-11-15-8-5-6-12-17(15)24/h2-6,8-10,12H,7,11,13-14H2,1H3 |
InChI Key |
WGLZAJMYJXKRRG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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